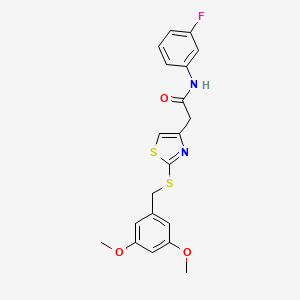

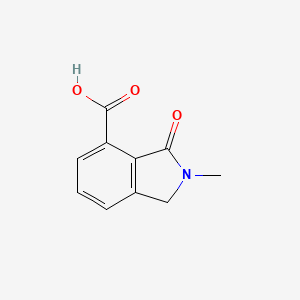

![molecular formula C13H17ClN2 B2926289 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215621-26-3](/img/structure/B2926289.png)

2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazoles are synthesized using a variety of methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole has a molecular weight of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C . It is soluble in water at a concentration of 633 g/L .科学的研究の応用

Synthesis of Imidazole Derivatives

Imidazole derivatives, including those related to 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole, have been synthesized for various applications. For instance, the electrochemical corrosion performance of aromatic functionalized imidazole inhibitors indicates that simple imidazole molecules could serve as effective corrosion inhibitors under extreme hydrodynamic conditions (Ismail et al., 2019). Another study on the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones showcases the chemical versatility of imidazole compounds (Bekircan & Bektaş, 2008).

Corrosion Inhibition

Imidazole derivatives are explored for their corrosion inhibition properties. The study by Ammal, Prajila, and Joseph (2018) on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid underscores the potential of these compounds in protecting metals from corrosion (Ammal et al., 2018).

Antitumor Activity

Imidazole derivatives have been evaluated for their antitumor activities. A notable example is the synthesis, antitumor evaluation, molecular modeling, and QSAR of novel benzimidazole-based compounds, which showed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Ferroelectric and Antiferroelectric Properties

The research by Horiuchi et al. (2012) demonstrates that benzimidazoles exhibit above-room-temperature ferroelectricity and antiferroelectricity, indicating their potential in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial Agents

Imidazole derivatives have been synthesized and tested for their antimicrobial activities. For example, the synthesis and antimicrobial activity of new benzimidazole-based Schiff base copper(II) complexes highlight their substantial in vitro cytotoxic effect against human cancer cell lines and potential as antimicrobial agents (Paul et al., 2015).

Safety And Hazards

将来の方向性

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

2-ethyl-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3;/h5-8H,2,4,9H2,1,3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDIVRJVNKQQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

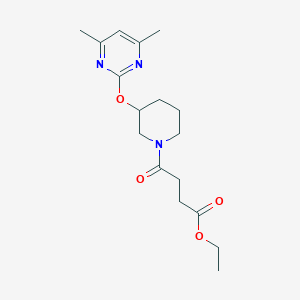

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

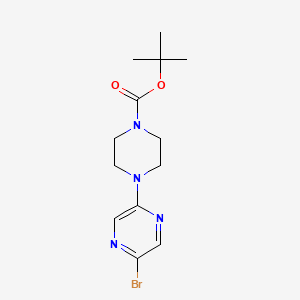

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)

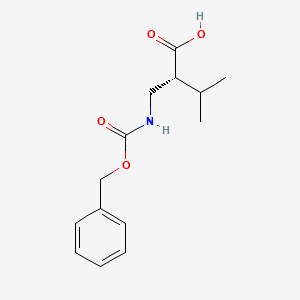

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)

![3-{5-[1-(2-Thienylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)